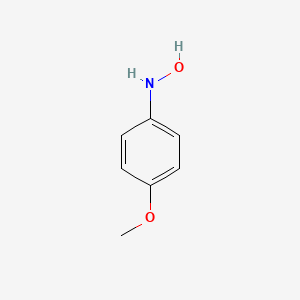

Benzenamine, N-hydroxy-4-methoxy-

Description

"Benzenamine, N-hydroxy-4-methoxy-" is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the para position and an N-hydroxy (-NHOH) substituent. The N-hydroxy group introduces polarity and hydrogen-bonding capacity, while the methoxy group modulates electronic effects on the benzene ring. Such compounds are relevant in photochemical reactions, polymer cross-linking, and enzyme-mimicking oxidizers .

Properties

IUPAC Name |

N-(4-methoxyphenyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCIZJORSSYKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447113 | |

| Record name | Benzenamine, N-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-20-7 | |

| Record name | Benzenamine, N-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-hydroxy-4-methoxy- can be achieved through several methods:

Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 4-methoxyaniline with hydroxylamine under basic conditions.

Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of aniline derivatives with methoxy and hydroxy groups.

Industrial Production Methods

Industrial production of Benzenamine, N-hydroxy-4-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-hydroxy-4-methoxy- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

Benzenamine, N-hydroxy-4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-hydroxy-4-methoxy- involves its interaction with various molecular targets and pathways:

Nucleophilic Substitution: The compound can act as a nucleophile, participating in substitution reactions with electrophiles.

Oxidation-Reduction Reactions: It can undergo redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Functional Group Effects

- 4-Methoxybenzenamine (): Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol Functional Groups: -NH₂ (amine), -OCH₃ (methoxy). Key Differences: Lacks the N-hydroxy group, resulting in higher basicity compared to N-hydroxy derivatives. The methoxy group activates the ring for electrophilic substitution at the ortho/para positions .

N-Phenylmethylene Benzenamine N-Oxide Derivatives () :

- Example : 4MeONIT (abbreviation for a methoxy-substituted nitrone).

- Functional Groups : -CH=N(O)- (nitrone), -OCH₃.

- Key Differences : The nitrone group introduces a dative N-O bond, which has a dissociation enthalpy of ~318 kJ/mol. This is critical in photochemical stability and reactivity. The target compound’s N-hydroxy group may exhibit similar bond strength but with distinct redox behavior .

- Benzenamine, 4-methoxy-N-(phenylmethylene)- (): Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol Boiling Point: 677.16 K (Joback method). Key Differences: The phenylmethylene substituent (-N=CH-) increases molecular bulk, reducing solubility in polar solvents compared to the N-hydroxy variant .

2.2 Impact of Substituents on Physicochemical Properties

- Electronic Effects: Methoxy groups are electron-donating (+M effect), activating the ring for electrophilic attack. Example: 4-Methoxy-2-methylbenzenamine () shows increased steric hindrance from the methyl group, reducing reactivity at the ortho position .

Thermodynamic Properties :

- Solubility and Polarity: The N-hydroxy group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 4-methoxybenzenamine.

Data Tables

Table 1: Comparative Molecular Properties

Table 2: Thermodynamic and Reactivity Data

Key Research Findings

- Thermal Stability : Nitrone derivatives exhibit high thermal stability, with critical temperatures (Tc) exceeding 900 K (e.g., 929.02 K for 4-methoxy-N-(phenylmethylene)benzenamine) .

- Synthetic Yields : Condensation reactions for nitrones typically yield 40–70%, suggesting moderate efficiency for N-hydroxy analogues .

- Biological Relevance : N-hydroxy compounds are implicated in enzyme-mimicking oxidizers, leveraging their redox-active N-O bonds .

Biological Activity

Benzenamine, N-hydroxy-4-methoxy- (CAS Number: 4546-20-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antioxidant activities, along with relevant research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 139.154 g/mol

- Structure : The compound features a benzene ring substituted with a methoxy group (-OCH) and a hydroxylamine group (-NHOH), influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that Benzenamine, N-hydroxy-4-methoxy- exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, although specific mechanisms remain to be fully elucidated.

Antioxidant Properties

Benzenamine, N-hydroxy-4-methoxy- has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage.

- Research Findings : In vitro studies have demonstrated that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzenamine compounds, including N-hydroxy-4-methoxy-. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria at low concentrations, highlighting its potential as an alternative to conventional antibiotics.

- Antioxidant Activity Assessment : In another study, the antioxidant capacity of N-hydroxy-4-methoxy-benzenamine was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that the compound exhibited a strong scavenging effect comparable to known antioxidants like ascorbic acid.

Synthesis and Mechanism

The synthesis of Benzenamine, N-hydroxy-4-methoxy- is typically achieved through nucleophilic aromatic substitution methods involving 4-methoxyaniline and hydroxylamine under basic conditions. This process not only yields the desired product but also allows for the exploration of various reaction conditions that can affect biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both methoxy and hydroxylamine groups significantly enhances the biological activity of benzenamine derivatives. Modifications to these substituents can lead to variations in potency and selectivity against microbial strains .

Comparative Analysis

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| Benzenamine, N-hydroxy-4-methoxy- | High | Moderate |

| Aniline | Moderate | Low |

| 4-Methoxyaniline | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.